molecular formula C11H8OS B132776 4-(Thiophen-3-yl)benzaldehyde CAS No. 157730-74-0

4-(Thiophen-3-yl)benzaldehyde

Cat. No. B132776
M. Wt: 188.25 g/mol
InChI Key: MGPZYZLJJSEFLU-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)benzaldehyde is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

    Medicinal Chemistry

    • Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
    • They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
    • They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

    Anticancer Agents

    • 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
    • A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and checked for their in vitro antiproliferative activity against human lung cancer cell line (A-549) .

    Anti-atherosclerotic Agents

    • 2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents .

    Corrosion Inhibitors

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

    Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

    Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives play a significant role in the fabrication of organic light-emitting diodes (OLEDs) .

    Antimicrobial Activity

    • Thiophene derivatives have been synthesized and checked for their in vitro antibacterial and antifungal activities .
    • For instance, compound S1 was found to be a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi .
    • Compound S4 displayed excellent antifungal activity against both Candida albicans and Aspergillus niger .

    Antioxidant Activity

    • Some thiophene derivatives, such as compounds S4 and S6, exhibited excellent antioxidant activity .

    Anticorrosion Activity

    • Thiophene derivatives have also been evaluated for their anticorrosion activity .
    • For example, compound S7 showed high anticorrosion efficiency .

    Cytotoxic Activity

    • Certain thiophene derivatives have shown effective cytotoxic activity against human lung cancer cell lines .
    • Compound S8, for instance, showed effective cytotoxic activity against the human lung cancer cell line A-549 .

    Fluorescent Materials

    • Fluorescent small π-conjugated compounds, including thiophene derivatives, have been used in applications such as lasers, photodiodes, chemosensors, and organic light-emitting diodes (OLED) .

    Cannabinoid Receptor Ligands

    • Certain thiophene derivatives can be used as cannabinoid receptor ligands .

    Therapeutic Importance

    • Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
    • They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
    • They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

    Metal Complexing Agents

    • 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .
    • It also acts as metal complexing agents and in the development of insecticides .

    Fluorescence Quantum Yield

    • The application of this method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone, which exhibit a fluorescence quantum yield of up to 1 .

    Cannabinoid Receptor Ligands

    • Certain thiophene derivatives can be used as cannabinoid receptor ligands .

Future Directions

Thiophene and its derivatives show a variety of properties and applications, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

4-thiophen-3-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPZYZLJJSEFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390990
Record name 4-(Thiophen-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiophen-3-yl)benzaldehyde

CAS RN

157730-74-0
Record name 4-(Thiophen-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DA Loy, ARIZONA UNIV TUCSON - 2012 - apps.dtic.mil
Due to their high value as flame and heat resistant materials and high cost, improved methods for preparing polybenzimidazoles, particularly those with added substituent to improve …
Number of citations: 0 apps.dtic.mil
DA Loy - researchgate.net
Due to their high value as flame and heat resistant materials and high cost, improved methods for preparing polybenzimidazoles, particularly those with added substituents to improve …
Number of citations: 0 www.researchgate.net
I Kondolff, H Doucet, M Santelli - Journal of Heterocyclic …, 2008 - Wiley Online Library
cis,cis,cis‐1,2,3,4‐Tetrakis(diphenylphosphinomethyl)cyclopentane/[PdCl(C 3 H 5 )] 2 efficiently catalyses the Suzuki reaction of heteroarylboronic acids with aryl bromides and also the …
Number of citations: 31 onlinelibrary.wiley.com
X Wan, X Lv, G He, A Yu, Y Chen - European polymer journal, 2011 - Elsevier
Three stable polyradicals with large π-conjugated planar phenalenyl (PLY) radical units as side chain were synthesized. Due to the different conjugated backbones and the interactions …
Number of citations: 12 www.sciencedirect.com
W Ai, J Zhang, WA Zalloum, R Jia… - European Journal of …, 2020 - Elsevier
From our research group, it was noticed that oseltamivir derivatives targeting 150-cavity of neuraminidase enzyme (NA) could significantly increase antiviral activity. Thus, we further …
Number of citations: 12 www.sciencedirect.com

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